

2-Ethyl-1,3-oxazole-4-carboxylic acid molecular weight

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Compound of Interest

Compound Name: 2-Ethyl-1,3-oxazole-4-carboxylic acid

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An In-Depth Technical Guide to 2-Ethyl-1,3-oxazole-4-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of **2-Ethyl-1,3-oxazole-4-carboxylic acid** (CAS No: 75395-42-5), a heterocyclic building block of increasing importance in medicinal chemistry and materials science. We delve into its core physicochemical properties, centered on its precise molecular weight, and extend the discussion to its synthesis, analytical characterization, and applications. The document is structured to provide not just data, but also expert insights into the causality behind experimental choices and analytical interpretations, ensuring a trustworthy and authoritative resource for professionals in the field.

Core Molecular Profile and Physicochemical Properties

2-Ethyl-1,3-oxazole-4-carboxylic acid is a substituted oxazole, a class of five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. Its structure, featuring both a carboxylic acid and an ethyl group, makes it a versatile intermediate for further chemical modification. The fundamental starting point for any quantitative work, from reaction

stoichiometry to analytical quantification, is an accurate understanding of its molecular weight and associated properties.

The molecular formula for this compound is C₆H₇NO₃[1][2][3]. Based on the atomic weights of its constituent elements (Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u, Oxygen: ~15.999 u), the molecular weight is calculated. This value is critical for preparing solutions of known molarity and for ensuring precise molar ratios in synthetic protocols.

Table 1: Core Physicochemical and Identification Data

Parameter	Value	Source(s)
Molecular Weight	141.12 g/mol	[1][2]
Monoisotopic Mass	141.04259 Da	[4]
Molecular Formula	C ₆ H ₇ NO ₃	[1][2][3]
CAS Number	75395-42-5	[1]
IUPAC Name	2-ethyl-1,3-oxazole-4-carboxylic acid	[3]
SMILES	<chem>CCC1=NC(=CO1)C(=O)O</chem>	[2][4]

| InChI Key | OFMZDYDHETWLMA-UHFFFAOYSA-N [2][4] |

The monoisotopic mass is particularly crucial for high-resolution mass spectrometry (HRMS), allowing for unambiguous formula determination in complex matrices.[4]

Molecular Weight	Formula	CAS No.
141.12 g/mol	C ₆ H ₇ NO ₃	75395-42-5

Chemical Structure

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Caption: Core identification data for **2-Ethyl-1,3-oxazole-4-carboxylic acid**.

Synthesis and Mechanistic Considerations

The synthesis of substituted oxazoles is a well-established field in organic chemistry. While specific literature for the direct synthesis of **2-Ethyl-1,3-oxazole-4-carboxylic acid** is not abundant, its structure lends itself to established synthetic strategies, most notably variations of the Robinson-Gabriel synthesis or modern adaptations involving carboxylic acid activation.

A plausible and efficient route involves the reaction of a carboxylic acid with an isocyanoacetate derivative.^{[5][6]} This approach is favored for its operational simplicity and tolerance of various functional groups.

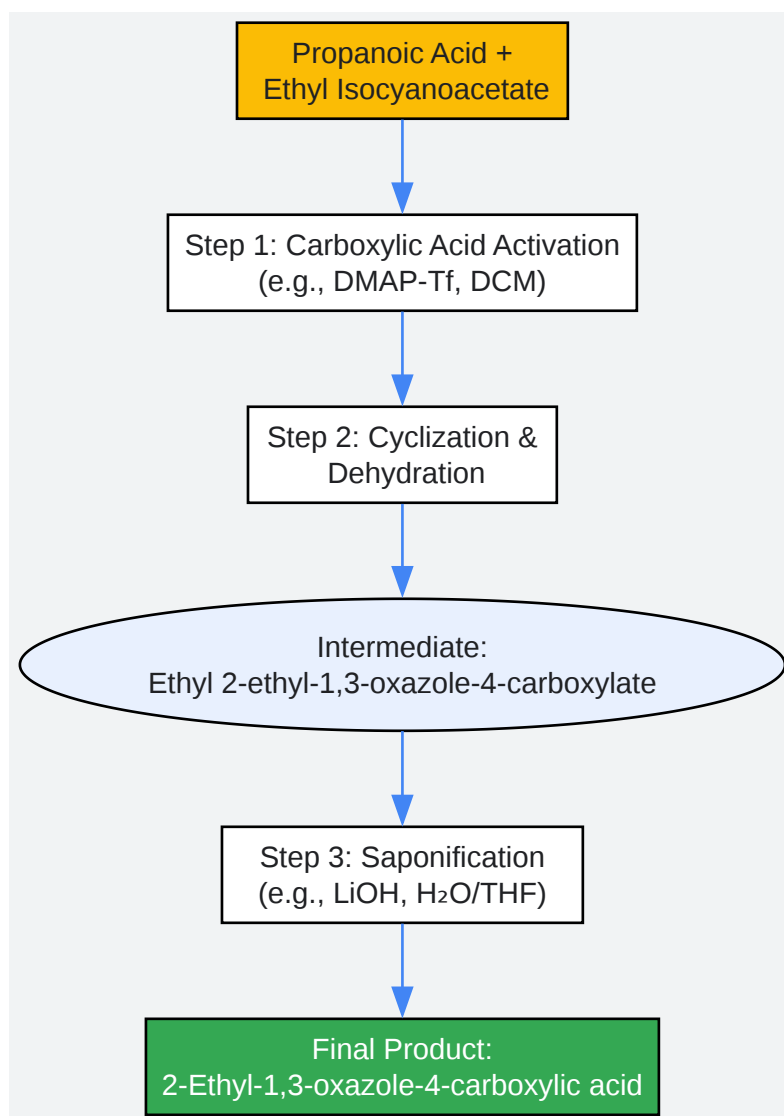
Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from readily available precursors. A key strategy involves the activation of a carboxylic acid, which then reacts with an isocyanide in a cyclization reaction.^[5]

Step 1: Activation of Propanoic Acid. Propanoic acid (the precursor to the 2-ethyl group) is activated. Modern methods utilize reagents like a stable triflylpyridinium salt (DMAP-Tf) to form a highly reactive acylpyridinium salt intermediate.^[5] This in-situ activation is superior to traditional methods that require the synthesis of harsh acid chlorides, as it proceeds under milder conditions.

Step 2: Cycloaddition with an Isocyanide. The activated acylpyridinium salt reacts with a suitable isocyanide, such as ethyl isocyanoacetate. This step involves a nucleophilic attack followed by cyclization and dehydration to form the stable aromatic oxazole ring.

Step 3: Hydrolysis. The resulting ester (ethyl 2-ethyl-1,3-oxazole-4-carboxylate) is then hydrolyzed, typically under basic conditions (e.g., using LiOH or NaOH) followed by acidic workup, to yield the final carboxylic acid product.



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Caption: Proposed workflow for the synthesis of **2-Ethyl-1,3-oxazole-4-carboxylic acid**.

This synthetic rationale is chosen for its efficiency and scalability, demonstrating its practical utility in pharmaceutical and research applications.[6]

Analytical Characterization Protocol

Verifying the identity, purity, and structure of the synthesized compound is a non-negotiable step. A multi-pronged analytical approach is required.

Mass Spectrometry (MS)

- Objective: Confirm molecular weight and elemental composition.
- Methodology: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is the gold standard. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
- Expected Results:
 - In positive ion mode ($[M+H]^+$), a peak should be observed at m/z 142.0499.
 - In negative ion mode ($[M-H]^-$), a peak should be observed at m/z 140.0353.[\[4\]](#)
 - The high-resolution data allows for the confirmation of the elemental formula $C_6H_7NO_3$, distinguishing it from any potential isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: Elucidate the precise molecular structure and confirm the connectivity of atoms.
- Methodology: 1H NMR and ^{13}C NMR spectra are acquired in a deuterated solvent such as DMSO- d_6 or $CDCl_3$.
- Expected 1H NMR Signals:
 - A broad singlet at $\delta > 10$ ppm, corresponding to the carboxylic acid proton.
 - A singlet around δ 8.0-8.5 ppm for the proton at the C5 position of the oxazole ring.
 - A quartet around δ 2.8-3.0 ppm (2H) and a triplet around δ 1.3-1.4 ppm (3H), characteristic of the ethyl group ($-CH_2CH_3$).
- Expected ^{13}C NMR Signals:
 - Signals for the two carbonyl carbons (one from the carboxylic acid, one from the oxazole ring) in the δ 160-175 ppm region.
 - Aromatic carbons from the oxazole ring.
 - Aliphatic carbons from the ethyl group.

- While specific data for this exact molecule is sparse, analysis of similar structures suggests these chemical shift ranges.[\[7\]](#)

Infrared (IR) Spectroscopy

- Objective: Identify key functional groups.
- Methodology: The spectrum is typically acquired using an ATR (Attenuated Total Reflectance) accessory.
- Expected Absorption Bands:
 - A very broad absorption band from $\sim 2500\text{--}3300\text{ cm}^{-1}$ characteristic of the O-H stretch of the carboxylic acid.
 - A strong, sharp absorption band around $1700\text{--}1725\text{ cm}^{-1}$ for the C=O stretch of the carboxylic acid.
 - Absorptions in the $1500\text{--}1650\text{ cm}^{-1}$ region corresponding to the C=N and C=C stretching vibrations of the oxazole ring.

Applications in Research and Drug Development

The oxazole motif is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[\[6\]](#) Its value stems from its ability to act as a stable, aromatic scaffold that can engage in hydrogen bonding and other non-covalent interactions with biological targets.

- Scaffold for Bioactive Molecules: **2-Ethyl-1,3-oxazole-4-carboxylic acid** serves as a versatile starting material. The carboxylic acid group is a key handle for derivatization, allowing for the facile formation of amides, esters, and other functional groups. This enables the rapid generation of compound libraries for screening against various therapeutic targets. [\[8\]](#)
- Fragment-Based Drug Discovery (FBDD): With a low molecular weight of 141.12 g/mol , this compound is an ideal candidate for FBDD campaigns. Its defined vector for growth (the

carboxylic acid) allows medicinal chemists to elaborate the fragment into more potent, lead-like molecules.

- Heterocyclic Chemistry Research: As a substituted oxazole, it is a valuable reagent for exploring new chemical reactions and methodologies for the synthesis of complex heterocyclic systems.^{[9][10]}

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References

- 1. scbt.com [scbt.com]
- 2. 2-ethyl-1,3-oxazole-4-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 3. 2-Ethyl-1,3-oxazole-4-carboxylic acid | C₆H₇NO₃ | CID 21284955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-ethyl-1,3-oxazole-4-carboxylic acid (C₆H₇NO₃) [pubchemlite.lcsb.uni.lu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. 1,3-Oxazole synthesis [organic-chemistry.org]
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